Methanol, calcium salt

Vue d'ensemble

Description

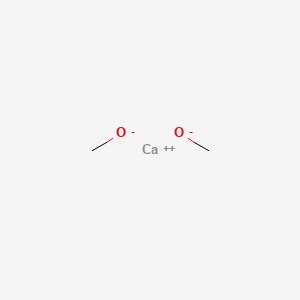

“Methanol, calcium salt” is also known as “Calcium methoxide” or “Calcium dimethoxide”. It is a compound formed from methanol and calcium . Methanol is a widely used basic raw material. It is a colorless neutral polar liquid that can be mixed with water and most other organic solvents in any ratio .

Physical And Chemical Properties Analysis

Methanol is a colorless neutral polar liquid that can be mixed with water and most other organic solvents in any ratio. It has a boiling point of 65 °C and a melting point of -96 °C . Methanol is also a substance of high toxicity that is rapidly and almost completely absorbed orally (via the gastrointestinal tract), by inhalation, or through the skin .Applications De Recherche Scientifique

Solvation Structure Analysis

Calcium dimethanolate: plays a crucial role in the investigation of solvation structures. Using techniques like X-ray absorption spectroscopy , researchers can study the interaction of calcium dication with solvent molecules such as water, methanol, and ethanol . This research is fundamental in understanding the solvation dynamics and can lead to the development of new solvents and catalysts.

Power-to-Methanol Processes

In the context of sustainable energy, “Methanol, calcium salt” is significant in the power-to-methanol processes. It involves the integration of electrolysis technologies, methanol catalysts, and reactor designs. The compound can be used to optimize the process synthesis and improve the techno-economics of methanol production from renewable energy sources .

Methanol Production from Methanotrophs

The compound is also pivotal in the field of biotechnology, particularly in enhancing methanol production using methanotrophs. These are bacteria that can metabolize methane into methanol, and “Methanol, calcium salt” can be used to increase the yield and efficiency of this biological process .

Biomass Conversion to Syngas

“Methanol, calcium salt” finds its application in the gasification of biomass to produce syngas, a mixture of hydrogen and carbon monoxide. This syngas can then be converted into methanol, demonstrating the compound’s role in the utilization of biomass as a renewable resource .

Marine Biological Calcium Utilization

Research on marine biological calcium, which includes “Calcium dimethanolate”, has shown its potential in various fields such as biomedical research, pharmaceuticals, healthcare, and food industries. Its complex active structure derived from marine organisms offers novel applications in these areas .

Calcium Bioavailability Enhancement

Lastly, “Methanol, calcium salt” contributes to the enhancement of calcium bioavailability. This is particularly important in addressing calcium deficiency and related diseases. By improving the absorption rate of calcium in the human body, it can have a significant impact on bone health and metabolism .

Safety and Hazards

Mécanisme D'action

Target of Action

Methanol, calcium salt, also known as Calcium dimethanolate, is a compound that primarily targets calcium ion channels . These channels are key points for influencing human physiology and pathophysiology

Mode of Action

The mode of action of Methanol, calcium salt involves its interaction with its targets, the calcium ion channels. The compound’s interaction with these channels can result in changes in the channels’ function . .

Biochemical Pathways

Methanol, calcium salt affects several biochemical pathways. One of these is the Salt Overly Sensitive (SOS) pathway, which is strongly enhanced in plants under salt stress . The compound is also involved in the phenylpropane pathway, especially the flavonoid pathway

Pharmacokinetics

Studies on similar compounds suggest that the oral absorption effect of such compounds can be better than their non-calcium counterparts

Result of Action

It is known that the compound’s interaction with calcium ion channels can result in changes in the channels’ function This can potentially lead to various effects at the molecular and cellular level

Action Environment

The action, efficacy, and stability of Methanol, calcium salt can be influenced by various environmental factors. For example, the transformation of carbon dioxide (CO2) into methanol has gained prominence as an effective mitigation strategy for global carbon emissions . Additionally, the use of Methanol, calcium salt as a fuel has been explored, with studies suggesting that it can reduce nitrogen oxide emissions by up to 80%, carbon dioxide emissions by up to 95%, and eliminate sulphur oxide emission

Propriétés

IUPAC Name |

calcium;methanolate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2CH3O.Ca/c2*1-2;/h2*1H3;/q2*-1;+2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AMJQWGIYCROUQF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[O-].C[O-].[Ca+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H6CaO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60890560 | |

| Record name | Calcium dimethanolate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60890560 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

102.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid; [Sigma-Aldrich MSDS] | |

| Record name | Calcium methylate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/12691 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Product Name |

Methanol, calcium salt | |

CAS RN |

2556-53-8 | |

| Record name | Methanol, calcium salt (2:1) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002556538 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Methanol, calcium salt (2:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Calcium dimethanolate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60890560 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Calcium dimethanolate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.018.067 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2,2'-[(3-Chlorophenyl)imino]bisethyl diacetate](/img/structure/B1582689.png)

![2-Methyl-5,7-dihydrothieno[3,4-d]pyrimidine](/img/structure/B1582699.png)